molecular formula C5H4BrN5 B1275490 2-Amino-6-bromopurine CAS No. 82499-03-4

2-Amino-6-bromopurine

Cat. No.: B1275490
CAS No.: 82499-03-4
M. Wt: 214.02 g/mol
InChI Key: HPGBGNVPUMCKPM-UHFFFAOYSA-N
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Description

2-Amino-6-bromopurine is a halogenated purine derivative with the molecular formula C5H4BrN5. It is a compound of interest in various fields of scientific research due to its unique chemical properties and potential applications. The compound is characterized by the presence of an amino group at the second position and a bromine atom at the sixth position of the purine ring.

Mechanism of Action

Target of Action

The primary target of 2-Amino-6-bromopurine, also known as 6-bromo-7H-purin-2-amine, is Nucleoside deoxyribosyltransferase-I . This enzyme plays a crucial role in the salvage pathway of nucleotide synthesis, which is essential for DNA replication and repair.

Mode of Action

This compound interacts with its target enzyme by serving as a substrate

Biochemical Pathways

Given its interaction with nucleoside deoxyribosyltransferase-i, it is likely to influence thenucleotide salvage pathway . This could potentially affect downstream processes such as DNA synthesis and repair.

Result of Action

It has been suggested that the compound enhances thecarcinostatic activity of azaserine , indicating potential anti-cancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-6-bromopurine can be synthesized through the reaction of 2-amino-6-chloropurine with potassium bromide (KBr). The reaction typically involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF), to facilitate the substitution of the chlorine atom with a bromine atom .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromopurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include potassium bromide (KBr) for bromination and other nucleophiles for further substitution. .

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.

    Oxidation and Reduction Products: Oxidized or reduced forms of this compound, such as 2-amino-6-hydroxypurine or this compound derivatives with altered oxidation states.

Scientific Research Applications

2-Amino-6-bromopurine has several applications in scientific research, including:

Comparison with Similar Compounds

    2-Amino-6-chloropurine: Similar in structure but with a chlorine atom instead of bromine.

    2-Amino-6-iodopurine: Contains an iodine atom instead of bromine.

    6-Bromopurine: Lacks the amino group at the second position.

Uniqueness: 2-Amino-6-bromopurine is unique due to the combination of its amino group and bromine atom, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications that require these unique properties .

Properties

IUPAC Name

6-bromo-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGBGNVPUMCKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00422006
Record name 2-Amino-6-bromopurine
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Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82499-03-4
Record name 2-Amino-6-bromopurine
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Record name NSC 67618
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Record name 82499-03-4
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Record name 2-Amino-6-bromopurine
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Synthesis routes and methods

Procedure details

86.0 g (0.3 mol) of phosphorus oxybromide was added to 73.1 g (1.0 mol) of N,N-dimethylformamide, and 15.1 g (0.1 mol)of guanine (manufactured by Sumika Fine Chemicals Co., Ltd.) was then added, followed by stirring at 100° C. for 4 hours. After cooling, 200 ml of water was carefully added at 20° C. After stirring at room temperature for 24 hours, the precipitating crystal was collected by filtration and dissolved in 200 ml of 25% aqueous ammonia with heating, and the insoluble substances were filtered out. The mother liquor was concentrated under reduced pressure, and the precipitating crystal was collected by filtration to yield 11.1 g (0.052 mol) of a pale yellow crystal of 2-amino-6-bromopurine (yield 52%). Its properties are as follows:
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
73.1 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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